2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran
Description
Historical Evolution of Bicyclo[1.1.1]pentane (BCP) as a Benzene Bioisostere
The recognition of bicyclo[1.1.1]pentane as a benzene bioisostere originated from seminal work by Stepan et al. in 2012, demonstrating its ability to mimic para-substituted phenyl rings in drug candidates. This strained carbocycle’s unique geometry—featuring a 1.89 Å bridgehead distance compared to benzene’s 1.39 Å aromatic spacing—enables isosteric replacement while eliminating aromatic metabolic liabilities. Early adoption in lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors revealed BCP’s capacity to maintain potency (IC50 <10 nM) while improving aqueous solubility by 9-fold compared to phenyl-containing analogues.
Key milestones in BCP development include:
- 2017 : TCI Chemicals developed scalable synthesis of BCP-amine derivatives via dichlorocarbene insertion, enabling medicinal chemistry applications
- 2023 : Photochemical methods achieved decagram-scale production of over 300 BCP derivatives, adopted by major pharmaceutical companies
- 2024 : X-ray crystallography confirmed BCP’s bioisosteric binding mode in protease inhibitors, validating its three-dimensional pharmacophore mimicry
Table 1: Comparative Properties of Benzene vs. Bicyclo[1.1.1]pentane
| Property | Benzene | Bicyclo[1.1.1]pentane |
|---|---|---|
| Aromaticity | Yes | No |
| Solubility (logP) | 2.13 | 1.87 |
| Metabolic Stability | Low | High |
| Synthetic Accessibility | High | Moderate |
Pharmacophoric Significance of 2,3-Dihydro-1-benzofuran Scaffolds
The 2,3-dihydro-1-benzofuran core has emerged as a privileged structure in CNS-targeting therapeutics, particularly for cannabinoid receptor 2 (CB2) agonists. Molecular modeling studies reveal that the semi-rigid benzofuran system optimally positions pharmacophore elements for GPCR engagement. In neuropathic pain models, lead compounds like MDA42 (benzofuro[3,2-d]pyrimidine derivatives) demonstrated sub-nanomolar CB2 agonism (EC50 = 0.8 nM) with 1000-fold selectivity over CB1.
Critical pharmacophoric features include:
- Planar Oxygen : The furan oxygen participates in hydrogen bonding with Ser3.31 in CB2’s binding pocket
- Chiral Center : C2 stereochemistry dictates receptor subtype selectivity, with (S)-enantiomers showing 50-fold higher CB2 affinity
- Aromatic Extension : 5-Iodo substitutions enhance membrane permeability (Papp = 705 nm/s) through lipophilic interactions
Recent advances in transition metal-catalyzed synthesis (2024) now enable efficient construction of polysubstituted dihydrobenzofurans via dirhodium-catalyzed C–H insertion (dr >91:9, 84% ee). This synthetic accessibility complements the scaffold’s proven bioactivity across antimicrobial, anti-inflammatory, and neuroprotective indications.
Rationale for Hybridization: Synergistic Effects in Bioactive Molecule Design
The conjugation of BCP and dihydrobenzofuran moieties in 2-({3-iodo-BCP}methyl)-2,3-dihydro-1-benzofuran creates a multimodal pharmacophore with enhanced drug-like properties. Molecular dynamics simulations predict three synergistic effects:
- Spatial Complementarity : The BCP’s bridgehead methyl group fills hydrophobic pockets while the iodobenzofuran extends into aromatic subpockets
- Metabolic Protection : BCP’s non-aromatic nature prevents cytochrome P450-mediated oxidation at traditional benzene sites
- Conformational Restriction : The fused benzofuran system reduces entropic penalty upon target binding compared to flexible alkyl linkers
Experimental validation comes from LpPLA2 inhibitors where BCP-for-benzene substitution:
- Maintained enzymatic inhibition (IC50 = 8 nM vs. 6 nM for parent compound)
- Increased kinetic solubility from 8 μM to 74 μM
- Improved membrane permeability by 3-fold (230 → 705 nm/s)
Table 2: Hybridization Benefits in Lead Optimization
| Parameter | Benzene-Based Lead | BCP-Benzofuran Hybrid | Improvement |
|---|---|---|---|
| ChromLogD7.4 | 6.3 | 7.0 | +0.7 |
| PFI Index | 6.3 + 2 rings | 7.0 + 1 ring | Equivalent |
| Thermodynamic Solubility | 399 μg/mL | >1000 μg/mL | >2.5x |
Properties
Molecular Formula |
C14H15IO |
|---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
2-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C14H15IO/c15-14-7-13(8-14,9-14)6-11-5-10-3-1-2-4-12(10)16-11/h1-4,11H,5-9H2 |
InChI Key |
FKWYAWJWOMIAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CC34CC(C3)(C4)I |
Origin of Product |
United States |
Preparation Methods
Photochemical Synthesis of Bicyclo[1.1.1]pentane Iodides
A landmark method involves the light-enabled reaction of alkyl iodides with [1.1.1]propellane under mild conditions without catalysts or additives, scalable from milligram to kilogram quantities. This reaction proceeds via radical addition of the alkyl iodide to the propellane ring system, generating 3-iodobicyclo[1.1.1]pentane derivatives in high purity (~90%) suitable for direct use in further transformations.
| Parameter | Details |
|---|---|
| Starting materials | Alkyl iodides, [1.1.1]propellane |
| Reaction conditions | Photochemical, flow reactor, light only |
| Catalyst/Initiator | None |
| Scale | Milligram to kilogram |
| Purity of product | ~90% (direct use possible) |
| Reaction time | Variable, generally hours |
This method is mercury lamp-free and quartz vessel-free, using 365 nm irradiation in flow, enabling rapid and scalable synthesis.
Organometallic Addition to [1.1.1]propellane
Alternative approaches involve nucleophilic addition of organolithium reagents (e.g., phenyllithium) to halogenated cyclopropane precursors to form the bicyclo[1.1.1]pentane core. For example, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane treated with phenyllithium at low temperatures (−45 °C to 0 °C) yields bicyclo[1.1.1]pentane intermediates. These can be further functionalized to introduce the iodine substituent.
Coupling to the 2,3-Dihydro-1-benzofuran Moiety
The bicyclo[1.1.1]pentane iodide intermediate is then linked to the dihydrobenzofuran ring through a methylene bridge at the 2-position of the dihydrobenzofuran, often via nucleophilic substitution or cross-coupling reactions.
- Typical synthetic routes use benzofuran-2-yl acetyl derivatives reacting with bicyclo[1.1.1]pentane intermediates under mild conditions.
- Triethylborane (BEt3) is used as a radical initiator in some protocols to facilitate coupling.
- Purification is achieved by silica gel chromatography with petroleum ether/ethyl acetate mixtures.
Example data from a representative synthesis:
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (1H NMR, 400 MHz, CDCl3) |
|---|---|---|---|---|
| 1-(Benzofuran-2-yl)-2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethan-1-one | 87 | White solid | 82-84 | δ 7.72 (dt, 1H), 7.57 (dd, 1H), 7.52-7.46 (m, 2H), 3.19 (s, 2H) |
High-resolution mass spectrometry confirms the molecular formula C20H23INO3 with exact mass matching.
Key Research Findings and Improvements
- The use of bicyclo[1.1.1]pentane as a bioisostere improves metabolic stability and physicochemical properties compared to phenyl analogs, reducing amide hydrolysis and potential toxicity.
- Scalable photochemical methods allow kilogram-scale synthesis of bicyclo[1.1.1]pentane cores in a single day, facilitating medicinal chemistry applications.
- Post-synthesis functionalization methods enable diverse substitution patterns on the bicyclo[1.1.1]pentane scaffold, including halogenation, amination, and formation of trifluoroborates.
- The combination of flow photochemistry and organometallic chemistry provides a robust toolbox for preparing complex bicyclo[1.1.1]pentane derivatives such as the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets. The iodine atom and bicyclo[1.1.1]pentane moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of iodinated bicyclo[1.1.1]pentane derivatives. Key analogs include:
Key Differences :
- This may enhance binding to aromatic-rich biological targets .
- Iodine vs. Other Halogens : Compared to chloro- or bromo-substituted analogs, the iodine atom increases molecular weight (e.g., 330.1 g/mol vs. 247.5 g/mol for bromo analogs) and polarizability, impacting reactivity in cross-coupling reactions .
Physicochemical Properties
A comparison of key properties is inferred from structural data and related studies:
Notable Trends:
- Iodine’s steric bulk may reduce synthetic yield compared to smaller halogens due to slower reaction kinetics .
Biological Activity
The compound 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran is a synthetic organic molecule characterized by its unique bicyclic structure and the presence of an iodine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.17 g/mol. The presence of the iodine atom contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the iodine atom's ability to engage in halogen bonding , enhancing its interaction with biological targets. The bicyclic structure provides a rigid framework that influences molecular recognition and binding affinity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, research on related benzofuran derivatives has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Antifungal Properties
Research has also explored the antifungal activity of compounds related to this structure. It has been noted that certain complexes containing similar bicyclic frameworks demonstrate promising antifungal properties against strains like Candida albicans. The mechanism often involves disrupting fungal cell membranes or inhibiting biofilm formation, which is crucial for virulence .
Study 1: Antifungal Efficacy
A study investigated the antifungal activities of metal complexes with benzofuran derivatives, revealing that compounds with similar structural features to this compound showed minimum inhibitory concentrations (MICs) significantly lower than their free ligand counterparts . This highlights the potential for developing new antifungal agents based on this compound's structure.
Study 2: Synthesis and Biological Evaluation
Another study focused on synthesizing substituted benzofuran derivatives and evaluating their biological activities. The results indicated that modifications to the bicyclic structure could enhance specific biological responses, including anti-inflammatory and analgesic effects . These findings suggest that structural variations in compounds like this compound could lead to novel therapeutic agents.
Data Table: Summary of Biological Activities
Q & A
What synthetic strategies are effective for constructing the bicyclo[1.1.1]pentane core in this compound?
The bicyclo[1.1.1]pentane core is typically synthesized via [1.1.1]propellane precursors, which undergo strain-driven ring-opening reactions. Key steps include:
- Radical-mediated opening of propellane using iodine sources (e.g., I₂ or N-iodosuccinimide) to introduce the iodine substituent .
- Functionalization via nucleophilic substitution or coupling reactions to attach the methyl-dihydrobenzofuran moiety. Optimized conditions (e.g., Pd-catalyzed cross-coupling) are critical for regioselectivity .
Advanced Note : Computational modeling (DFT) can predict strain energy (~30–40 kcal/mol) and guide precursor selection .
How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?
The iodine atom acts as a directing group and leaving group , enabling:
- Buchwald-Hartwig amination or Suzuki-Miyaura coupling under mild conditions (e.g., Pd(OAc)₂, SPhos ligand, 60°C) .
- Radical pathways for C–H functionalization, leveraging the C–I bond’s low dissociation energy (~50 kcal/mol) .
Contradiction Alert : While iodine enhances coupling efficiency, steric hindrance from the bicyclic core may reduce yields compared to planar aromatic analogs. Optimization of ligand steric bulk (e.g., XPhos vs. SPhos) is advised .
What analytical techniques are most reliable for structural confirmation?
- X-ray crystallography : SHELX software (via SHELXL) refines the strained bicyclic geometry and validates bond angles (e.g., C–C–C ~60° in bicyclo[1.1.1]pentane) .
- NMR spectroscopy : Distinct ¹H-NMR signals for methylene protons (δ ~3.5–4.0 ppm) and ¹³C-NMR peaks for quaternary carbons confirm substitution patterns .
Advanced Tip : Dynamic NMR can probe ring strain effects on conformational exchange rates .
How does the 2,3-dihydrobenzofuran moiety affect biological activity compared to aromatic benzofurans?
The partially saturated benzofuran reduces π-stacking but enhances metabolic stability:
- Enzyme inhibition : The dihydrofuran oxygen participates in hydrogen bonding with targets (e.g., kinases or GPCRs), as shown in docking studies .
- Bioisosteric potential : The bicyclo[1.1.1]pentane mimics para-substituted phenyl rings, offering improved solubility and reduced toxicity in in vitro assays (IC₅₀ values ≤ 1 µM in cancer cell lines) .
What computational methods predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Assess binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- LogP calculations : The iodine and bicyclic core increase hydrophobicity (predicted LogP ~3.5), requiring formulation adjustments for bioavailability .
How to resolve contradictions in reported reaction yields for derivatives?
Discrepancies often arise from:
- Steric effects : Bulky substituents on the bicyclic core reduce accessibility in coupling reactions (yields drop by 20–30% vs. linear analogs) .
- Purification challenges : Silica gel chromatography may degrade iodine-containing intermediates; use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
What are the key differences in reactivity between this compound and non-iodinated bicyclo[1.1.1]pentane analogs?
- Halogen bonding : The iodine atom participates in non-covalent interactions, stabilizing transition states in SNAr reactions (k ≈ 10⁻³ s⁻¹) .
- Photolability : UV irradiation (λ = 254 nm) cleaves the C–I bond, enabling photopharmacology applications absent in non-iodinated analogs .
How to design SAR studies for this compound in kinase inhibition?
- Core modifications : Replace dihydrobenzofuran with pyridine or pyrimidine to modulate electron density (IC₅₀ shifts by 5–10×) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the bicyclic core to enhance target affinity (ΔΔG ≈ -2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
